molecular formula C15H24ClN3O2 B562001 tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride CAS No. 180001-98-3

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride

Cat. No.: B562001
CAS No.: 180001-98-3
M. Wt: 313.826
InChI Key: LTLBLVCQQFRNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of “tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride” is the human inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. The inhibition of iNOS activity by this compound is long-acting, with an IC50 value of 2.0uM .

Preparation Methods

The synthesis of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process may include the use of reagents such as Boc2O and DMAP (4-Dimethylaminopyridine) to achieve high yields . Industrial production methods are not extensively documented, but the compound is generally prepared for research purposes .

Chemical Reactions Analysis

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride include other iNOS inhibitors and Boc-protected amines. Some examples are:

    N-(3-(Aminomethyl)benzyl)carbamate: Similar structure but lacks the Boc protection.

    tert-Butyl N-(2-(Acetimidoylaminomethyl)phenyl)carbamate: Similar Boc-protected amine with a different aromatic substitution pattern.

    N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound .

Properties

IUPAC Name

tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLBLVCQQFRNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676221
Record name tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180001-98-3
Record name tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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